![molecular formula C13H10N6 B14167989 7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine CAS No. 4022-95-1](/img/structure/B14167989.png)
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine is a tricyclic compound that belongs to the class of fused triazoles. These compounds are known for their wide range of biological activities, including significant antitumor and antiviral properties . The structure of this compound is characterized by a benzyl group attached to a triazolopurine core, making it a compound of interest in various scientific research fields .
Preparation Methods
The synthesis of 7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine typically involves a multistep process starting from ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate . The key steps include:
Formation of Formamidine: Treatment with benzylamine in ethanol in the presence of anilinium hydrochloride.
Cyclization: Cyclization of the formamidine in the presence of aqueous KOH to form 5-amino-1-benzyl-4-cyanoimidazole.
Conversion to Iminopurine: Conversion to 1-amino-9-benzyl-6-iminopurine by treatment with HC(OEt)3 and Ac2O followed by reaction with hydrazine hydrate.
Final Cyclization: Heating with diethoxymethyl acetate (DEMA) to obtain this compound.
Chemical Reactions Analysis
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include diethoxymethyl acetate for cyclization and various oxidizing and reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential as a biological probe due to its fluorescent properties.
Medicine: Studied for its antitumor and antiviral activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects .
Comparison with Similar Compounds
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine can be compared with other similar compounds, such as:
7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antitumor properties.
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with significant biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the benzyl group, which imparts distinct biological properties .
Properties
CAS No. |
4022-95-1 |
|---|---|
Molecular Formula |
C13H10N6 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
7-benzyl-[1,2,4]triazolo[3,4-f]purine |
InChI |
InChI=1S/C13H10N6/c1-2-4-10(5-3-1)6-18-7-14-11-12(18)15-8-19-9-16-17-13(11)19/h1-5,7-9H,6H2 |
InChI Key |
SUSIRXYDFDUCJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN4C3=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


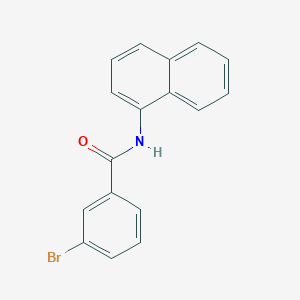
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14167916.png)
![2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B14167923.png)
![1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid](/img/structure/B14167926.png)
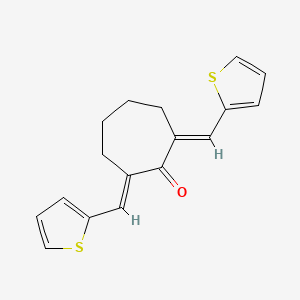
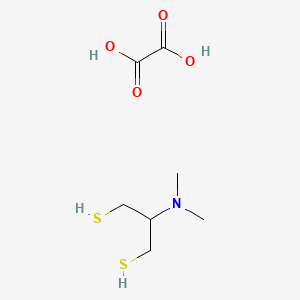
![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
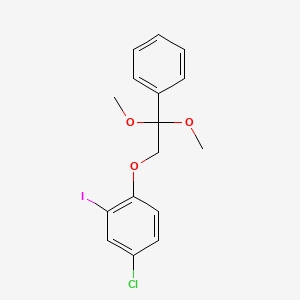
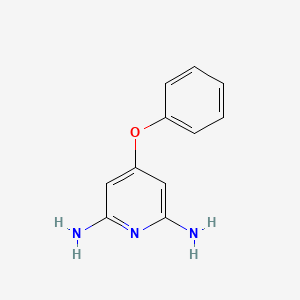
![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)
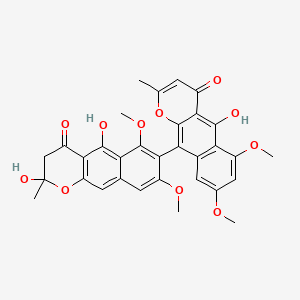
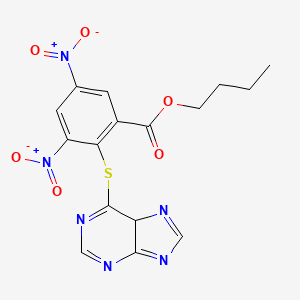
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
